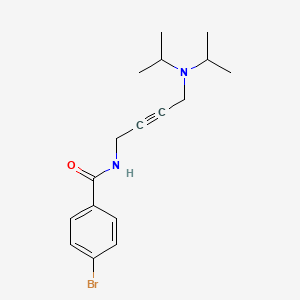
4-bromo-N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide is a synthetic organic compound known for its unique chemical structure and properties. It features a bromine atom attached to a benzamide core, with a diisopropylamino group and a but-2-yn-1-yl chain. This compound is of interest in various fields of scientific research, including medicinal chemistry and material science, due to its potential biological activities and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide typically involves multi-step organic reactions. One common method starts with the bromination of benzamide to introduce the bromine atom. This is followed by the alkylation of the benzamide with 4-(diisopropylamino)but-2-yn-1-yl bromide under basic conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran and bases such as potassium carbonate or sodium hydride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the alkyne group. For example, hydrogenation can convert the alkyne to an alkene or alkane.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with various organoboron reagents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Hydrogenation: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Cross-Coupling: Palladium catalysts with bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or amines.
Hydrogenation Products: Alkenes or alkanes derived from the reduction of the alkyne group.
Coupling Products: Biaryl compounds or other complex structures formed through cross-coupling reactions.
科学研究应用
4-Bromo-N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide is utilized in various scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug discovery, particularly for targeting specific enzymes or receptors.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers study its interactions with biological macromolecules to understand its mechanism of action and potential therapeutic effects.
Chemical Synthesis: It serves as a building block in the synthesis of more complex molecules, facilitating the exploration of new chemical reactions and pathways.
作用机制
The mechanism by which 4-bromo-N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The diisopropylamino group can enhance its binding affinity and specificity, while the alkyne group may participate in covalent bonding with target proteins. The bromine atom can also play a role in halogen bonding, influencing the compound’s overall reactivity and interaction with biological systems.
相似化合物的比较
4-Bromo-N-(prop-2-ynyl)benzamide: Similar structure but lacks the diisopropylamino group, which may result in different biological activities and reactivity.
N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide:
4-Bromo-N-(but-2-yn-1-yl)benzamide: Lacks the diisopropylamino group, which can influence its binding properties and reactivity.
Uniqueness: 4-Bromo-N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide stands out due to the combination of the bromine atom, the alkyne group, and the diisopropylamino moiety. This unique structure provides a balance of reactivity and stability, making it versatile for various chemical reactions and applications in scientific research.
属性
IUPAC Name |
4-bromo-N-[4-[di(propan-2-yl)amino]but-2-ynyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BrN2O/c1-13(2)20(14(3)4)12-6-5-11-19-17(21)15-7-9-16(18)10-8-15/h7-10,13-14H,11-12H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLUPRMZPHZKBAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC#CCNC(=O)C1=CC=C(C=C1)Br)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
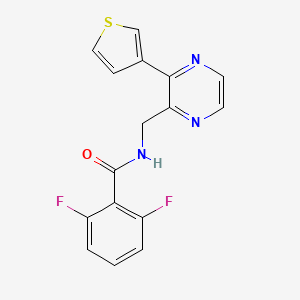
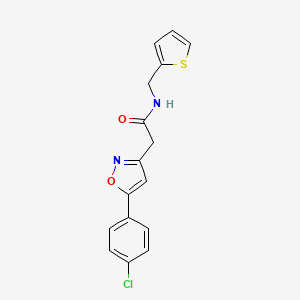
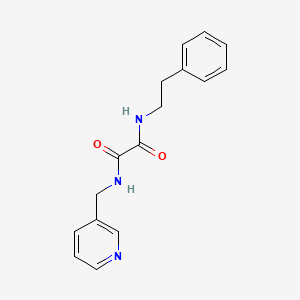
![Tert-butyl 2-azaspiro[4.4]nonane-3-carboxylate](/img/structure/B2570286.png)
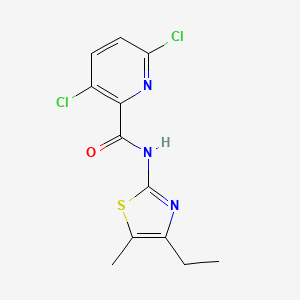
![isobutyl (2-(1H-benzo[d]imidazol-2-yl)ethyl)carbamate](/img/structure/B2570288.png)
![2-[3-[[(E)-2-Phenylethenyl]sulfonylamino]propanoylamino]-2-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2570289.png)
![5-[(2,5-dimethylphenyl)methyl]-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2570290.png)
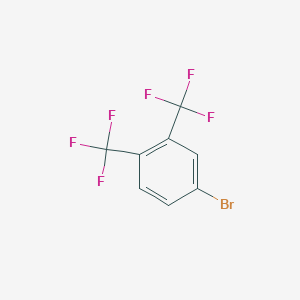
![5,6-dimethyl-N-[2-(methylsulfanyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B2570294.png)
![N-(4-chlorobenzyl)-2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetamide](/img/structure/B2570296.png)
![3-(2-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-yl)-2H-chromen-2-one](/img/structure/B2570297.png)
![4-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3R,4R)-4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]thiophene-2-carboxylic acid](/img/structure/B2570300.png)

